1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a complex organic compound that features a pyrrole ring substituted with boron-containing groups
Preparation Methods
The synthesis of 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile typically involves the reaction of a pyrrole derivative with boronic esters. The reaction conditions often include the use of catalysts such as palladium complexes to facilitate the formation of the boron-carbon bonds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron groups can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boron groups can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile exerts its effects involves the interaction of its boron groups with various molecular targets. In cross-coupling reactions, the boron atoms facilitate the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the transmetalation of the boron group to a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile include other boron-containing pyrrole derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and properties. For example:
1,4-Bis(trimethylsilyl)benzene: Used as a precursor for silicon carbide coatings and as a standard in NMR spectroscopy.
4-Bromo-1-methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boron-containing compound with applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both boron and nitrile groups, which provide a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C18H28B2N2O4 |
---|---|
Molecular Weight |
358.1 g/mol |
IUPAC Name |
1-methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C18H28B2N2O4/c1-15(2)16(3,4)24-19(23-15)12-10-14(22(9)13(12)11-21)20-25-17(5,6)18(7,8)26-20/h10H,1-9H3 |
InChI Key |
IZGDVIQKWGVAQZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N2C)C#N)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.